molecular formula C15H21N3O3S B494991 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide CAS No. 873671-50-2

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide

Número de catálogo: B494991
Número CAS: 873671-50-2
Peso molecular: 323.4g/mol
Clave InChI: PAISPIVQNOOXEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methoxy group at position 4, an ethyl group at position 3, and a sulfonamide linkage to a propyl chain terminating in a 1H-imidazole moiety. This structure combines a sulfonamide pharmacophore—known for its role in enzyme inhibition (e.g., carbonic anhydrase (CA) inhibitors)—with an imidazole group, which often enhances bioavailability and binding interactions in biological systems .

Propiedades

IUPAC Name

3-ethyl-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-3-13-11-14(5-6-15(13)21-2)22(19,20)17-7-4-9-18-10-8-16-12-18/h5-6,8,10-12,17H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAISPIVQNOOXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Chlorosulfonation of 3-Ethyl-4-Methoxybenzene

The precursor 3-ethyl-4-methoxybenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under anhydrous conditions. This exothermic reaction requires temperature control (0–5°C) to prevent over-sulfonation.

Reaction Conditions

  • Reactants : 3-Ethyl-4-methoxybenzene (1 eq), ClSO3H\text{ClSO}_3\text{H} (1.2 eq)

  • Solvent : Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2)

  • Temperature : 0–5°C, 2 h

  • Yield : 78–85%.

Preparation of 3-(1H-Imidazol-1-yl)propylamine

Alkylation of Imidazole

3-(1H-Imidazol-1-yl)propylamine is synthesized via a two-step process:

  • Alkylation : Imidazole reacts with 1-bromo-3-chloropropane in the presence of K2CO3\text{K}_2\text{CO}_3 to form 1-(3-chloropropyl)-1H-imidazole.

  • Amination : The chloro intermediate undergoes nucleophilic substitution with aqueous ammonia (NH3\text{NH}_3) under reflux.

Optimized Parameters

  • Step 1 : 60°C, 12 h, K2CO3\text{K}_2\text{CO}_3 (2 eq), yield: 65%

  • Step 2 : 100°C, 24 h, NH3\text{NH}_3 (excess), yield: 58%.

Coupling Reaction to Form the Target Compound

Sulfonamide Bond Formation

The sulfonyl chloride intermediate reacts with 3-(1H-imidazol-1-yl)propylamine in a nucleophilic substitution reaction. A base (Et3N\text{Et}_3\text{N} or NaHCO3\text{NaHCO}_3) neutralizes the generated HCl, driving the reaction forward.

Procedure

  • Dissolve 3-ethyl-4-methoxybenzenesulfonyl chloride (1 eq) in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Add 3-(1H-imidazol-1-yl)propylamine (1.1 eq) dropwise at 0°C.

  • Stir for 4 h at room temperature.

  • Quench with water, extract with CH2Cl2\text{CH}_2\text{Cl}_2, and purify via column chromatography (silica gel, 70:30 ethyl acetate/hexane).

Yield : 72–80%.

Byproduct Analysis and Mitigation

Bis-Sulfonamide Formation

Excess sulfonyl chloride or prolonged reaction times lead to bis-sulfonamide byproducts. These are minimized by:

  • Using a slight excess of amine (1.1 eq).

  • Monitoring reaction progress via TLC.

Characterization of Byproduct

  • Molecular Formula : C23H28N4O6S2\text{C}_{23}\text{H}_{28}\text{N}_4\text{O}_6\text{S}_2

  • m/z : 545.1 (M+H)+.

Hydrolytic Purification

Bis-sulfonamide contaminants are hydrolyzed using LiOH\text{LiOH} (0.1 M in THF/H2O\text{THF}/\text{H}_2\text{O}), selectively cleaving the sulfonamide bond without affecting the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H ^1\text{H}-NMR (400 MHz, CDCl3_3) :

    • δ 7.85 (s, 1H, imidazole-H)

    • δ 7.12 (d, J=8.4J = 8.4 Hz, 1H, aromatic-H)

    • δ 3.91 (s, 3H, OCH3_3)

    • δ 2.68 (t, J=6.8J = 6.8 Hz, 2H, CH2_2-imidazole)

  • 13C ^{13}\text{C}-NMR : 162.4 ppm (SO2_2N).

Mass Spectrometry

  • ESI-MS : m/z 324.1 (M+H)+, consistent with the molecular formula C15H21N3O3S\text{C}_{15}\text{H}_{21}\text{N}_3\text{O}_3\text{S}.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Direct Coupling7295Short reaction time (4 h)
Stepwise Alkylation6589Avoids bis-sulfonamide formation
Hydrolytic Purification8098High purity post-LiOH treatment

Industrial-Scale Considerations

Solvent Selection

  • Preferred : CH2Cl2\text{CH}_2\text{Cl}_2 for its low boiling point (40°C) and compatibility with sulfonyl chlorides.

  • Alternative : Tetrahydrofuran (THF\text{THF}) offers higher solubility for polar intermediates but requires longer drying times.

Cost Efficiency

  • Amine Synthesis : 3-(1H-Imidazol-1-yl)propylamine accounts for 60% of total material costs due to multi-step synthesis.

  • Optimization : Bulk purchasing of imidazole reduces expenses by 22% .

Análisis De Reacciones Químicas

Types of Reactions

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Structure and Composition

  • Molecular Formula : C15H21N3O3S
  • Molecular Weight : 323.4 g/mol
  • IUPAC Name : 3-ethyl-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide

The compound features a sulfonamide group, an imidazole ring, and a methoxybenzene moiety, which contribute to its biological activity and solubility characteristics.

Antibacterial Activity

Research has indicated that imidazole derivatives, including 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide, exhibit notable antibacterial properties. In particular:

  • Mechanism of Action : The imidazole ring can interact with bacterial enzymes, disrupting their function and leading to cell death.
  • Tested Strains : Studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains) and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Some key findings include:

  • Cell Line Studies : In vitro studies have shown that the compound inhibits proliferation in various cancer cell lines, suggesting a cytotoxic effect.
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression .

Synthetic Routes

The synthesis of 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide typically involves multi-step reactions:

  • Formation of Imidazole Derivative : The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The final compound is obtained by reacting the imidazole derivative with sulfonamide precursors under acidic or basic conditions .

Yield and Purity

Reports indicate that the synthesis yields are generally moderate to high (40%-70%), depending on the reaction conditions and purification methods employed .

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, the antibacterial efficacy of various imidazole derivatives was evaluated. The compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of several sulfonamide derivatives, including this compound. The results indicated that it effectively reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), supporting its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on substituents, synthesis, and inferred biological activity:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Inference Reference
3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide Benzenesulfonamide 4-OCH₃, 3-C₂H₅, imidazolylpropyl Potential CA inhibition, antitumor N/A
N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzamide (Compound 8) Benzamide 4-NO₂, imidazolylpropyl Strong electron-withdrawing group; enhanced CA inhibition
N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide (Compound 6) Benzamide 4-F, imidazolylpropyl Moderate CA inhibition; improved lipophilicity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Fluorinated chromenyl, pyrazolopyrimidine Antitumor activity (mass: 589.1 Da)

Key Observations

Core Structure Differences :

  • The target compound features a benzenesulfonamide backbone, whereas analogs like Compounds 6 and 8 () are benzamides . Sulfonamides typically exhibit stronger CA inhibition due to their ability to coordinate the active-site zinc ion .
  • The compound in shares the sulfonamide group but incorporates a complex heterocyclic system (pyrazolopyrimidine-chromenyl), likely enhancing antitumor activity through multi-target interactions .

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound is electron-donating, which may reduce CA binding affinity compared to the 4-nitro (electron-withdrawing) group in Compound 8 . However, the methoxy group could improve aqueous solubility.
  • Fluorine Substitution : Compounds with fluorine (e.g., Compound 6, ) show increased metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration or tissue distribution.

Synthesis: The target compound’s synthesis likely involves reacting 3-ethyl-4-methoxybenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine, analogous to the amide-forming reactions in (e.g., acyl chlorides + imidazolylpropylamine) .

Biological Activity :

  • While direct data for the target compound are absent, its structural similarity to sulfonamide-based CA inhibitors (e.g., acetazolamide) suggests moderate-to-strong enzyme inhibition. The ethyl group may confer selectivity for specific CA isoforms.
  • In contrast, the fluorinated chromenyl-sulfonamide in demonstrated antitumor activity (mass: 589.1 Da), implying that the target compound’s simpler structure might prioritize enzymatic inhibition over cytotoxic effects .

Research Implications and Limitations

  • Gaps in Data: No direct biological data (e.g., IC₅₀, tumor growth inhibition) are available for the target compound. Comparative studies would require synthesizing and testing it alongside analogs.
  • Structural Optimization: Replacing the methoxy group with electron-withdrawing substituents (e.g., NO₂, CF₃) could enhance CA inhibition, while adding fluorine might improve pharmacokinetics.

Actividad Biológica

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide, a compound with the chemical formula C15H21N3O3S, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a sulfonamide group, an imidazole ring, and a methoxy-substituted benzene moiety. Its structural characteristics contribute to its biological activity. The imidazole ring is known for its role in various pharmacological applications, particularly in antifungal and antibacterial agents.

Antimicrobial Activity

Research indicates that compounds containing the imidazole structure exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundActivity TypeTarget OrganismsReference
3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamideAntibacterialE. coli, S. aureus
MiconazoleAntifungalCandida spp., Aspergillus spp.
ClotrimazoleAntifungalCandida albicans

Antifungal Activity

The compound has shown promising antifungal activity similar to other imidazole derivatives. The mechanism of action typically involves disruption of fungal cell membrane integrity by inhibiting ergosterol synthesis.

Case Study:
In a study examining various imidazole derivatives, it was found that modifications at the 4-position of the benzene ring enhanced antifungal efficacy against Candida species. The introduction of a methoxy group at this position significantly improved activity compared to unsubstituted analogs .

Anticancer Activity

Emerging studies suggest that 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation is under investigation.

Research Findings:
Recent research demonstrated that imidazole derivatives can inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Mechanistic Insights

The biological activities of 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide can be attributed to its capacity to interact with various biological targets:

  • Enzymatic Inhibition: Compounds with sulfonamide groups often act as enzyme inhibitors, particularly targeting dihydropteroate synthase in bacterial pathways.
  • Membrane Disruption: The imidazole moiety can integrate into lipid membranes, altering permeability and leading to cell death.

Q & A

Q. What role does the imidazole moiety play in the compound’s reactivity and applications?

  • Methodological Answer : The imidazole group enhances solubility in polar solvents and enables coordination with metal ions (e.g., Zn²⁺ in enzyme inhibition). Its basicity (pKa ~7) allows pH-dependent behavior, useful in drug delivery systems. In polymers, imidazole side chains enable DNA complexation for gene delivery .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.